

(1R,3S)-3-Aminocyclohexanol: A Chiral Scaffold for Advanced Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (1R,3S)-3-Aminocyclohexanol

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Aminocyclohexanols

(1R,3S)-3-Aminocyclohexanol is a specific stereoisomer of 3-aminocyclohexanol, a chiral amino alcohol that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid cyclohexyl backbone, combined with the precise spatial arrangement of its amino and hydroxyl functional groups (cis-configuration), makes it a highly valuable chiral building block.^[1] Chiral amino alcohol scaffolds are recurrent motifs in a wide array of biologically active compounds, including potent drugs and natural products.^{[2][3]} The ability to incorporate a specific enantiomer like **(1R,3S)-3-Aminocyclohexanol** into a target molecule is critical, as different stereoisomers can exhibit vastly different pharmacological efficacy and safety profiles. This guide provides a comprehensive overview of the core properties, synthesis, and applications of **(1R,3S)-3-Aminocyclohexanol**, offering field-proven insights for its effective utilization in research and drug development.

Core Properties and Identification

Accurate identification and understanding of the physicochemical properties of a starting material are foundational to any successful synthetic endeavor. The key identifiers and properties for **(1R,3S)-3-Aminocyclohexanol** are summarized below.

| Property | Value | Source |
|-------------------|--|--------------------|
| CAS Number | 1110772-22-9 | [1][4][5][6][7][8] |
| Molecular Formula | C ₆ H ₁₃ NO | [1][4][7][8] |
| Molecular Weight | 115.17 g/mol | [1][4][5][8] |
| IUPAC Name | (1R,3S)-3-aminocyclohexan-1-ol | [1][6] |
| Synonyms | cis-(1R,3S)-3-Aminocyclohexanol | [1] |
| Appearance | Solid | [7] |
| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [5] |
| Density | 1.037 ± 0.06 g/cm ³ (Predicted) | [5] |

Synthesis and Stereochemical Control: Accessing Enantiopurity

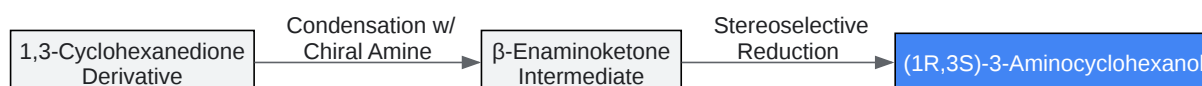
The primary challenge and strategic goal in synthesizing **(1R,3S)-3-Aminocyclohexanol** is the precise control of its stereochemistry. Two predominant strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture. The choice of method often depends on factors like scalability, cost, and the desired level of enantiomeric purity.

Asymmetric Synthesis Routes

Asymmetric synthesis aims to create the desired stereoisomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution.[9]

- **Stereoselective Reduction of Ketones:** A powerful strategy involves the stereoselective reduction of a prochiral ketone, such as 3-aminocyclohexanone.[10] The use of a chiral catalyst, often a metal complex with a chiral ligand, guides the hydride reagent to attack the carbonyl group from a specific face, preferentially forming one enantiomer of the resulting alcohol. The choice of catalyst and reaction conditions is paramount to achieving high diastereoselectivity and enantioselectivity.

- Reduction of β -Enaminoketones: An established method involves the reduction of β -enaminoketones, which can be readily prepared from 1,3-cyclohexanedione derivatives.[2] [10] The reduction, often achieved with dissolving metal conditions (e.g., sodium in an alcohol/THF mixture), can yield both cis- and trans-3-aminocyclohexanols.[2] The stereochemical outcome is highly dependent on the substrate and reaction conditions, necessitating careful optimization to favor the desired cis isomer.[3]



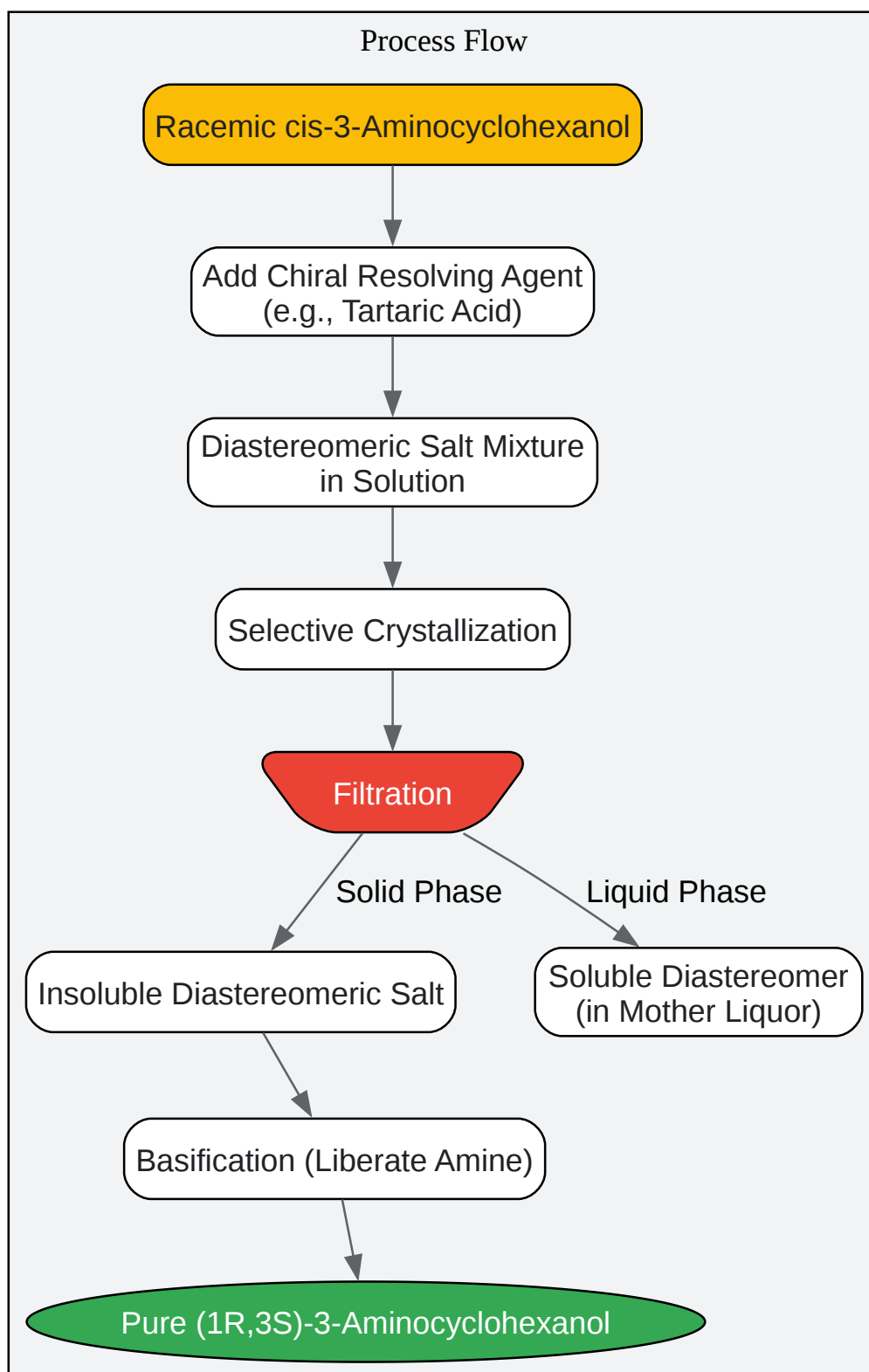
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Caption: Generalized pathway for asymmetric synthesis.

Chiral Resolution of Racemic 3-Aminocyclohexanol

Chiral resolution remains a robust and widely used industrial method for separating enantiomers.[9] This technique leverages the formation of diastereomeric salts, which possess different physical properties, most notably solubility, allowing for their separation.

The core principle involves reacting a racemic mixture of 3-aminocyclohexanol with an enantiomerically pure chiral acid (a "resolving agent"), such as tartaric acid or mandelic acid.[9] [11] This reaction forms a pair of diastereomeric salts: [(1R,3S)-amine / (R)-acid] and [(1S,3R)-amine / (R)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the desired enantiomerically pure **(1R,3S)-3-Aminocyclohexanol**.



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Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

This protocol is a representative example based on established chemical principles.

- **Dissolution:** Dissolve one equivalent of racemic cis-3-aminocyclohexanol in a suitable solvent, such as ethanol or a mixture of ethyl acetate and methanol.
- **Addition of Resolving Agent:** To the solution, add 0.5 equivalents of an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid). The use of a half-equivalent is a common optimization strategy to maximize the yield of the desired salt.
- **Crystallization:** Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The formation of a solid precipitate should be observed.
- **Isolation:** Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent to remove impurities from the mother liquor.
- **Liberation of Free Amine:** Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is >11. This deprotonates the amine and breaks the salt complex.
- **Extraction:** Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate.
- **Purification:** Dry the combined organic phases over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched **(1R,3S)-3-Aminocyclohexanol**. The enantiomeric excess (ee) should be confirmed by chiral HPLC analysis.[\[11\]](#)

Applications in Drug Discovery and Asymmetric Catalysis

The utility of **(1R,3S)-3-Aminocyclohexanol** stems from its identity as a chiral scaffold, providing a structurally defined starting point for the synthesis of complex molecules.

- **Pharmaceutical Intermediates:** The molecule is a key precursor in the synthesis of various pharmaceutical agents. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), which is crucial for specific binding to biological targets like

enzymes and receptors. It has been investigated as a precursor for synthesizing compounds with potential therapeutic effects, including sedative and antitumor properties.[\[12\]](#)

- **Asymmetric Synthesis and Catalysis:** The amino and hydroxyl groups can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions.[\[13\]](#) These ligands create a chiral environment around the metal center, enabling highly enantioselective transformations, which is a cornerstone of modern chemical manufacturing.[\[10\]](#)
- **Fine Chemical Production:** Beyond pharmaceuticals, it serves as an intermediate in the broader production of fine chemicals where chirality is a critical feature.[\[12\]](#)

Analytical Characterization

Confirming the identity, purity, and stereochemistry of **(1R,3S)-3-Aminocyclohexanol** is essential for its use in regulated environments.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure and relative stereochemistry (cis vs. trans). The coupling constants between protons on the cyclohexane ring provide definitive information about their axial or equatorial positions, which in turn defines the cis/trans relationship of the substituents.[\[10\]](#)
- **Mass Spectrometry:** This technique confirms the molecular weight of the compound.[\[1\]](#)
- **Chiral Chromatography:** Chiral HPLC or GC is indispensable for determining the enantiomeric purity (ee) of the final product, ensuring that the desired stereoisomer has been successfully isolated.[\[11\]](#)
- **X-ray Crystallography:** Provides the most definitive proof of both relative and absolute stereochemistry by generating a three-dimensional map of the atomic positions in a single crystal.[\[10\]](#)

Safety, Handling, and Storage

As a chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.

- Hazard Identification: **(1R,3S)-3-Aminocyclohexanol** is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.[14] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][14]
- Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][14] It is recommended to store it under an inert atmosphere to protect it from moisture and air.[5]

Conclusion

(1R,3S)-3-Aminocyclohexanol is more than just a chemical reagent; it is a key enabling tool for the stereocontrolled synthesis of complex molecular architectures. Its well-defined structure and dual functionality provide a reliable platform for introducing chirality into new drug candidates and fine chemicals. A thorough understanding of its properties, synthetic access, and handling requirements allows researchers and process chemists to leverage its full potential in advancing the frontiers of pharmaceutical development and asymmetric synthesis.

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